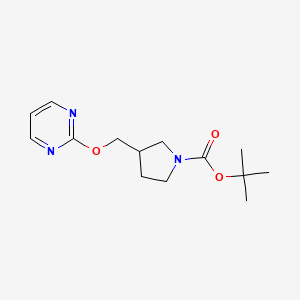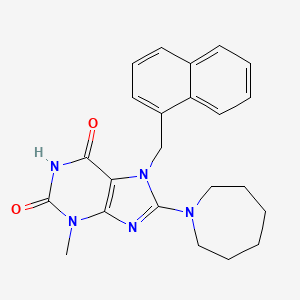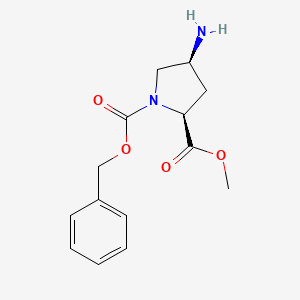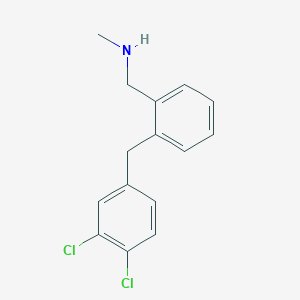
(2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine: is an organic compound that features a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, attached to a phenyl ring, which is further connected to a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the initial formation of the benzyl chloride derivative through chlorination, followed by a nucleophilic substitution reaction with a methylamine derivative to introduce the amine group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for electrophilic aromatic substitution.
Major Products:
Oxidation: Benzylic alcohols, ketones.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies involving electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(3,4-dichlorobenzyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the dichlorobenzyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
(2-(3,4-dichlorobenzyl)phenyl)-N,N-dimethylmethanamine: Similar structure but with an additional methyl group on the amine.
(2-(3,4-dichlorobenzyl)phenyl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness:
- The specific substitution pattern of the dichlorobenzyl group provides unique chemical and biological properties, distinguishing it from other similar compounds.
- The presence of the methylated amine group enhances its reactivity and potential applications in various fields.
Properties
CAS No. |
1046832-30-7 |
|---|---|
Molecular Formula |
C15H15Cl2N |
Molecular Weight |
280.2 g/mol |
IUPAC Name |
1-[2-[(3,4-dichlorophenyl)methyl]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H15Cl2N/c1-18-10-13-5-3-2-4-12(13)8-11-6-7-14(16)15(17)9-11/h2-7,9,18H,8,10H2,1H3 |
InChI Key |
TYVFKNAUSZXXJC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


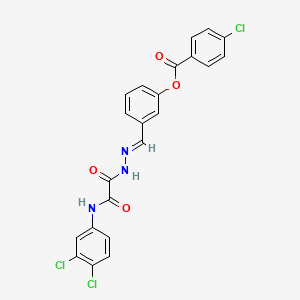
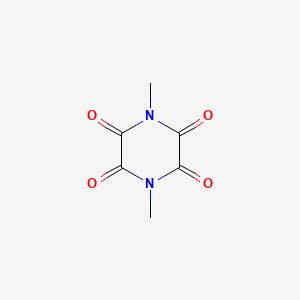
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12044583.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12044598.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide](/img/structure/B12044601.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)
![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)

